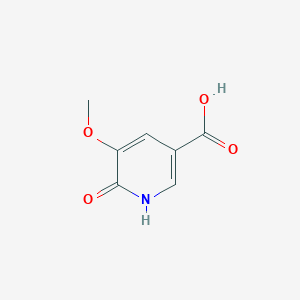

6-Hydroxy-5-methoxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-5-2-4(7(10)11)3-8-6(5)9/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITCWCFJHLJFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674048 | |

| Record name | 5-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-98-4 | |

| Record name | 1,6-Dihydro-5-methoxy-6-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-5-methoxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Hydroxy-5-methoxynicotinic Acid

Introduction

6-Hydroxy-5-methoxynicotinic acid is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Its structural similarity to biologically active compounds necessitates reliable and efficient synthetic routes to enable further investigation of its properties and potential applications. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established chemical principles and supported by relevant literature. The proposed strategy involves a multi-step process commencing with the synthesis of the precursor, 6-hydroxynicotinic acid, followed by regioselective functionalization to introduce the desired methoxy group at the C-5 position.

Strategic Overview of the Synthesis

Direct synthesis of this compound is not extensively documented in the current literature. Therefore, a rational, multi-step approach is proposed, leveraging well-established transformations. The core of this strategy is the functionalization of a pre-existing 6-hydroxynicotinic acid scaffold. This approach is often preferred for the synthesis of substituted nicotinic acids as it allows for controlled introduction of substituents.[1]

The proposed pathway can be dissected into three key stages:

-

Synthesis of the Core Scaffold: Preparation of 6-hydroxynicotinic acid from readily available starting materials.

-

Regioselective Functionalization: Introduction of a functional group at the C-5 position of the pyridine ring that can be subsequently converted to a methoxy group.

-

Final Transformation and Deprotection: Conversion of the C-5 functional group to a methoxy group and removal of any protecting groups to yield the final product.

This guide will focus on a pathway involving the nitration of a protected 6-hydroxynicotinic acid derivative, followed by reduction, diazotization, and methylation to install the methoxy group.

Proposed Synthesis Pathway

The proposed multi-step synthesis of this compound is illustrated below. Each step will be discussed in detail, including the rationale for the chosen reagents and conditions.

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols and Discussion

Step 1: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid

The synthesis of the 6-hydroxynicotinic acid core is a critical first step. A well-documented and reliable method starts from coumalic acid.[1][2] This process involves the formation of methyl coumalate, which then undergoes ring transformation to yield the desired pyridine scaffold.

Part A: Preparation of Methyl Coumalate

-

Rationale: The esterification of coumalic acid with methanol in the presence of a strong acid catalyst like sulfuric acid is a standard procedure to produce methyl coumalate.[1][2] The reaction proceeds through acid-catalyzed esterification.

Experimental Protocol:

-

In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, add 100 mL of concentrated sulfuric acid.

-

While stirring and maintaining the temperature below 30°C with an ice bath, slowly add 35 g of finely powdered coumalic acid.

-

Once the coumalic acid has dissolved, add 50 mL of methanol in small portions, ensuring the temperature does not exceed 35°C.[1]

-

Heat the reaction mixture on a steam bath for 1.5 hours.[1]

-

Cool the mixture and pour it slowly into 500 mL of an ice-water slurry with vigorous stirring.

-

Neutralize the solution by the portion-wise addition of anhydrous sodium carbonate until slightly alkaline.

-

Collect the precipitated methyl coumalate by filtration, wash with cold water, and air-dry.

Part B: Preparation of 6-Hydroxynicotinic Acid

-

Rationale: The reaction of methyl coumalate with ammonia followed by treatment with a strong base and subsequent acidification results in the formation of 6-hydroxynicotinic acid.[1][2] The ammoniacal solution facilitates the ring-opening of the pyrone and subsequent recyclization to the pyridone.

Experimental Protocol:

-

In a beaker with magnetic stirring and external cooling, add 42 mL of 14% ammonium hydroxide.

-

While keeping the temperature below 20°C, add 18 g of methyl coumalate portion-wise over 5 minutes.[1]

-

Stir the resulting solution for an additional 45 minutes at 20°C.

-

In a separate beaker, prepare a solution of 40 g of sodium hydroxide in 250 mL of water and bring it to a boil.

-

Add the ammoniacal solution of methyl coumalate to the boiling sodium hydroxide solution and continue to boil for 5 minutes.[1]

-

Cool the reaction mixture to 10°C in an ice-water bath.

-

Acidify the solution with concentrated hydrochloric acid with stirring to precipitate the product, ensuring the temperature does not rise above 30°C.[1]

-

Collect the solid by filtration, wash with water, and dry to obtain 6-hydroxynicotinic acid.

| Parameter | Value | Reference |

| Starting Material | Coumalic Acid | [1][2] |

| Intermediate | Methyl Coumalate | [1][2] |

| Final Product (Step 1) | 6-Hydroxynicotinic Acid | [1][2] |

| Typical Yield | 72-91% (from methyl coumalate) | [2] |

Step 2: Protection of 6-Hydroxynicotinic Acid as its Methyl Ester

-

Rationale: To prevent the carboxylic acid from interfering with the subsequent nitration step and to improve solubility in organic solvents, it is prudent to protect it as a methyl ester. This can be achieved through a standard Fischer esterification.

Experimental Protocol:

-

Suspend 6-hydroxynicotinic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-hydroxynicotinate.

Step 3: Regioselective Nitration

-

Rationale: The introduction of a nitro group at the C-5 position is a key step. The electron-donating nature of the 6-hydroxy group (in its pyridone tautomer) and the electron-withdrawing nature of the ester at C-3 should direct the electrophilic nitration to the C-5 position. Several methods for the nitration of 6-hydroxynicotinic acid to 6-hydroxy-5-nitronicotinic acid have been reported, which can be adapted for the methyl ester.[3]

Experimental Protocol:

-

To a mixture of 45 mL of concentrated sulfuric acid, add 15 g of methyl 6-hydroxynicotinate at 0°C.

-

Add 10.4 mL of fuming nitric acid dropwise while maintaining the temperature at 0°C.[3]

-

Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.[3]

-

Pour the mixture into an ice-water slurry.

-

Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain methyl 6-hydroxy-5-nitronicotinate.

Step 4: Reduction of the Nitro Group

-

Rationale: The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid. Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier product isolation.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve methyl 6-hydroxy-5-nitronicotinate in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield methyl 5-amino-6-hydroxynicotinate.

Step 5: Conversion of the Amino Group to a Hydroxyl Group

-

Rationale: The amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by hydrolysis in the presence of water.

Experimental Protocol:

-

Dissolve methyl 5-amino-6-hydroxynicotinate in an aqueous solution of a strong acid (e.g., sulfuric acid) at 0-5°C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature for a short period to ensure complete diazotization.

-

Slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain methyl 5,6-dihydroxynicotinate.

Step 6: Selective Methylation of the 5-Hydroxy Group

-

Rationale: With two hydroxyl groups present, selective methylation of the 5-hydroxy group is required. The 6-hydroxy group exists in tautomeric equilibrium with the pyridone form, which can influence its reactivity. The 5-hydroxy group is more phenolic in character and may be more readily methylated under controlled conditions using a mild base and a methylating agent like methyl iodide or dimethyl sulfate.

Experimental Protocol:

-

Dissolve methyl 5,6-dihydroxynicotinate in a suitable solvent like acetone or DMF.

-

Add a mild base, such as potassium carbonate, in a slight molar excess.

-

Add a stoichiometric amount of methyl iodide and stir the reaction at room temperature until completion (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography to isolate methyl 6-hydroxy-5-methoxynicotinate.

Step 7: Hydrolysis of the Methyl Ester

-

Rationale: The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester. This is typically achieved under basic conditions followed by acidification.

Experimental Protocol:

-

Dissolve methyl 6-hydroxy-5-methoxynicotinate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the final product, this compound.

Workflow for a Key Transformation: Nitration

Caption: Experimental workflow for the nitration of methyl 6-hydroxynicotinate.

Conclusion

The synthesis of this compound, while not described by a direct, single-pot method in the literature, is achievable through a rational, multi-step synthetic sequence. The proposed pathway, commencing from coumalic acid and proceeding through a protected 6-hydroxynicotinic acid intermediate, offers a plausible route for obtaining this target molecule. The key steps of regioselective nitration and subsequent functional group transformations are based on well-established principles of organic synthesis. This guide provides a detailed framework for researchers and drug development professionals to undertake the synthesis of this compound for further scientific exploration.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-5-methoxynicotinic Acid

Introduction

6-Hydroxy-5-methoxynicotinic acid, a substituted pyridine derivative, represents a molecule of significant interest to researchers in medicinal chemistry and drug development. Its structural similarity to nicotinic acid (Vitamin B3) and other bioactive pyridine compounds underscores its potential as a scaffold for the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both experimentally derived data for analogous compounds and computationally predicted values for the title compound. We will delve into the experimental methodologies for determining these properties, ensuring a self-validating framework for researchers.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and unique identifiers.

Chemical Structure:

Figure 1: 2D Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 1171919-98-4 | [1] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| InChI | 1S/C7H7NO4/c1-12-5-2-4(7(10)11)3-8-6(5)9/h2-3H,1H3,(H,8,9)(H,10,11) | [1] |

| InChIKey | ZITCWCFJHLJFOA-UHFFFAOYSA-N | [1] |

| SMILES | COc1cc(cnc1O)C(O)=O | [1] |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, computational methods provide valuable initial estimates of its key physicochemical parameters. These predictions are essential for guiding experimental design and hypothesis generation.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Software |

| pKa (acidic) | ~3.5 - 4.5 (Carboxylic Acid), ~9.0 - 10.0 (Hydroxyl) | ACD/Labs Percepta, ChemAxon |

| logP | ~0.5 - 1.5 | XLogP3, ChemDraw |

| Aqueous Solubility | Moderately Soluble | ACD/Labs Percepta |

| Melting Point | Not available | - |

Note: These values are computationally predicted and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

To ensure scientific integrity, this section outlines the standard experimental protocols for determining the key physicochemical properties of this compound.

Acid Dissociation Constant (pKa) Determination

The pKa values of a molecule are critical for understanding its ionization state at different pH values, which in turn influences its solubility, permeability, and receptor interactions. For this compound, we anticipate two primary pKa values corresponding to the carboxylic acid and the hydroxyl group.

Workflow for pKa Determination by Potentiometric Titration:

Figure 2: Workflow for pKa determination.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a ~0.01 M solution of this compound in deionized water. Standardize a ~0.1 M solution of NaOH.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Acidification: Adjust the initial pH of the analyte solution to approximately 2 with 0.1 M HCl to ensure all acidic and phenolic groups are protonated.

-

Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa of the carboxylic acid will be the pH at the half-equivalence point of the first inflection, and the pKa of the hydroxyl group will be the pH at the half-equivalence point of the second inflection. More accurate determination can be achieved by plotting the first derivative (ΔpH/ΔV) against the average volume.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Workflow for logP Determination by Shake-Flask Method:

Figure 3: Workflow for logP determination.

Step-by-Step Protocol:

-

Phase Preparation: Saturate n-octanol with water and water with n-octanol by mixing them and allowing the layers to separate.

-

Partitioning: Prepare a solution of this compound in the aqueous phase at a known concentration. Add an equal volume of the n-octanol phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation. The solubility of this compound is expected to be pH-dependent due to its ionizable groups.

Workflow for Equilibrium Solubility Determination:

Figure 4: Workflow for solubility determination.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and various organic solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Filter the suspensions through a 0.45 µm filter or centrifuge to remove any undissolved solid.

-

Quantification: Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

Spectroscopic Data

Table 3: Spectroscopic Data for 6-Hydroxynicotinic Acid

| Technique | Key Features | Source |

| ¹H NMR (in D₂O) | Signals around 7.9 ppm (d) and 6.5 ppm (d) | - |

| ¹³C NMR (in D₂O) | Signals around 170 ppm (C=O), 165 ppm (C-OH), 145 ppm, 125 ppm, 115 ppm (aromatic carbons) | - |

| IR (KBr) | Broad O-H stretch (~3400-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C and C=N stretches (~1600-1400 cm⁻¹) | - |

| UV-Vis (in water) | λmax around 210 nm and 285 nm | - |

Note: The exact peak positions and splitting patterns for this compound will be influenced by the additional methoxy group.

Synthesis

A plausible synthetic route for this compound can be adapted from established methods for similar nicotinic acid derivatives. One potential approach involves the modification of a readily available starting material such as 6-hydroxynicotinic acid.

Proposed Synthetic Pathway:

Figure 5: Proposed synthesis of this compound.

This proposed pathway involves an initial nitration of 6-hydroxynicotinic acid, followed by reduction of the nitro group to an amine. Subsequent diazotization and a nucleophilic substitution reaction could then be employed to introduce the methoxy group. It is important to note that optimization of reaction conditions would be necessary to achieve a good yield and purity.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is limited, we have presented a robust framework for its characterization through a combination of computational predictions and established experimental protocols. The data and methodologies outlined herein will serve as a valuable resource for researchers and drug development professionals, enabling a more informed and efficient investigation of this promising chemical entity. The provided workflows and protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

References

An In-depth Technical Guide to 6-Hydroxy-5-methoxynicotinic Acid

CAS Number: 1171919-98-4

Introduction

6-Hydroxy-5-methoxynicotinic acid is a substituted pyridine derivative characterized by the presence of hydroxyl, methoxy, and carboxylic acid functional groups on the pyridine ring.[1] Its structure suggests potential applications in medicinal chemistry and materials science, as substituted nicotinic acid scaffolds are prevalent in a variety of biologically active compounds and functional materials. This guide provides a comprehensive overview of the available technical information for this compound, intended for researchers, scientists, and professionals in drug development.

Due to the limited availability of published primary research on this specific molecule, this guide synthesizes information from chemical databases and extrapolates potential synthetic and application pathways based on established chemical principles and the known properties of analogous compounds. All proposed methodologies should be considered theoretical and require experimental validation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.[1]

| Property | Value | Source |

| CAS Number | 1171919-98-4 | [1] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| IUPAC Name | 6-hydroxy-5-methoxypyridine-3-carboxylic acid | Santa Cruz Biotechnology |

| Alternative Name | 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Physical Form | Solid (predicted) | [1] |

| SMILES | COc1cc(cnc1O)C(O)=O | [1] |

| InChI Key | ZITCWCFJHLJFOA-UHFFFAOYSA-N | [1] |

Synthesis and Methodologies

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of this compound would involve the construction of the substituted pyridine ring followed by functional group modifications. A possible retrosynthetic pathway is outlined below.

Caption: Retrosynthetic analysis of this compound.

Hypothetical Experimental Workflow

The following workflow is a conceptual outline for the synthesis of this compound. Caution: This is a non-validated protocol and requires thorough literature review of related syntheses and careful experimental optimization.

-

Step 1: Pyridine Ring Formation. The synthesis could commence with a multicomponent reaction, such as the Hantzsch pyridine synthesis or a related condensation reaction, to assemble the pyridine core with the required substituents or precursors to the final functional groups.

-

Step 2: Introduction of Methoxy and Hydroxyl Groups. This would likely involve nucleophilic aromatic substitution reactions on a suitably activated pyridine ring (e.g., a dihalopyridine derivative). The sequential introduction of methoxy and hydroxyl groups would require careful selection of reagents and reaction conditions to ensure regioselectivity. For instance, reaction with sodium methoxide could introduce the methoxy group, followed by a separate hydroxylation step.

-

Step 3: Carboxylic Acid Formation. If the carboxylic acid group is not incorporated during the initial ring formation, it could be introduced later in the synthesis. This might be achieved through the oxidation of a methyl or other alkyl group at the 3-position of the pyridine ring, or via the hydrolysis of a nitrile or ester precursor.

-

Step 4: Purification. The final product would require purification, likely through recrystallization or column chromatography, to isolate this compound of high purity.

Caption: Proposed high-level workflow for the synthesis of this compound.

Potential Applications and Fields of Research

While specific applications for this compound have not been documented, its structural motifs suggest several areas of potential utility for researchers.

Medicinal Chemistry

The nicotinic acid scaffold is a key component in numerous pharmaceuticals. The presence of hydroxyl and methoxy groups on the ring provides handles for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. Potential areas of investigation include:

-

Enzyme Inhibition: The carboxylic acid and hydroxyl groups could serve as key binding moieties for the active sites of various enzymes.

-

Receptor Agonism/Antagonism: As a nicotinic acid derivative, it could be explored for its activity at nicotinic and other receptors.

-

Scaffold for Library Synthesis: This compound could serve as a valuable starting material for the synthesis of a library of related compounds for high-throughput screening.

Materials Science

Pyridine derivatives are also utilized in the development of functional materials. The functional groups on this compound could be exploited for:

-

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the functional groups can act as ligands for metal ions, forming coordination polymers or metal-organic frameworks (MOFs) with potentially interesting catalytic or photophysical properties.

-

Polymer Chemistry: The carboxylic acid and hydroxyl groups could be used to incorporate this moiety into polymer backbones or as pendant groups, potentially imparting specific properties to the resulting material.

Caption: Potential research applications of this compound.

Analytical Characterization

Comprehensive, publicly available spectral data for this compound is limited. Chemical supplier BLD Pharm indicates the availability of NMR, HPLC, and LC-MS data, which could be requested directly from them.[2] For researchers who synthesize this compound, the following analytical techniques would be crucial for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the O-H stretch of the carboxylic acid and hydroxyl groups, the C=O stretch of the carboxylic acid, and the C-O stretches of the methoxy and hydroxyl groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound.

Conclusion

This compound (CAS 1171919-98-4) is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its properties and outlines logical pathways for its synthesis and potential application. It is imperative that any experimental work based on the hypothetical procedures described herein is conducted with a thorough review of related literature and a rigorous approach to experimental design and validation.

References

Structure Elucidation of 6-Hydroxy-5-methoxynicotinic acid: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation process for 6-Hydroxy-5-methoxynicotinic acid (C₇H₇NO₄). As a substituted nicotinic acid derivative, this molecule presents an interesting case study involving heteroaromaticity, multiple functional groups, and the potential for tautomerism. This document moves beyond a simple listing of techniques, focusing on the strategic integration of data from Mass Spectrometry (MS), Infrared (IR), UV-Visible (UV-Vis), and advanced Nuclear Magnetic Resonance (NMR) spectroscopy to build an unassailable structural proof. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided to ensure scientific integrity and reproducibility.

Introduction and Postulated Structure

This compound is a pyridine derivative. The nicotinic acid (pyridine-3-carboxylic acid) core is fundamental in biochemistry as a precursor to NAD/NADP and is a common scaffold in medicinal chemistry. The addition of hydroxyl and methoxy substituents modifies the electronic properties and potential biological activity of the parent molecule. Accurate structural verification is the first critical step in understanding its chemical behavior and potential applications.

Based on its name, the postulated structure contains a pyridine ring substituted at position 3 with a carboxylic acid, position 5 with a methoxy group, and position 6 with a hydroxyl group.

Initial Analysis:

-

Molecular Formula: C₇H₇NO₄

-

Monoisotopic Mass: 169.0375 g/mol

-

Key Functional Groups: Carboxylic acid (-COOH), phenol-like hydroxyl (-OH), aryl ether (-OCH₃), pyridine ring.

A crucial consideration for this molecule is the potential for keto-enol tautomerism. The 6-hydroxypyridine moiety is tautomeric with 6-pyridone (specifically, 6-oxo-1,6-dihydropyridine-3-carboxylic acid). Spectroscopic evidence, particularly from IR and NMR, will be essential to determine the predominant form in the analyzed state. The IUPAC name for the parent compound, 6-hydroxynicotinic acid, is often cited as 6-oxo-1H-pyridine-3-carboxylic acid, suggesting the pyridone form is highly favored[1]. Our investigation will therefore aim to confirm this.

The Strategic Analytical Workflow

A multi-faceted analytical strategy is required to solve a chemical structure puzzle. Each technique provides a unique piece of information, and their combination creates a self-validating system. Our approach is hierarchical, starting with broad molecular properties and progressively moving to fine atomic-level connectivity.

Caption: A strategic workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: The first step is always to confirm the molecular mass and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the gold standard. It provides a mass measurement with enough accuracy (typically < 5 ppm) to definitively establish the molecular formula, distinguishing it from other possibilities with the same nominal mass.

Expected Data & Interpretation: For C₇H₇NO₄, the expected exact mass of the protonated molecule [M+H]⁺ is 170.0448. Observing a high-resolution mass signal at or very near this value provides strong confidence in the elemental formula.

| Predicted Ion | Formula | Calculated m/z | Analysis Purpose |

| [M+H]⁺ | [C₇H₈NO₄]⁺ | 170.0448 | Confirms parent mass and molecular formula. |

| [M-H₂O+H]⁺ | [C₇H₆NO₃]⁺ | 152.0342 | Loss of water from the carboxylic acid or hydroxyl group. |

| [M-COOH+H]⁺ | [C₆H₇NO₂]⁺ | 125.0499 | Decarboxylation, a common fragmentation for carboxylic acids. |

The fragmentation pattern provides clues about the structure's stability and the nature of its functional groups. The loss of moieties like water and the carboxyl group are characteristic and support the postulated functional groups[2][3].

Vibrational & Electronic Spectroscopy: Probing Functional Groups and Conjugation

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique perfect for identifying key functional groups by their characteristic vibrational frequencies. For this molecule, FTIR is particularly crucial for investigating the hydroxy-vs-pyridone tautomerism. A true 6-hydroxypyridine would show a sharp O-H stretch. The pyridone tautomer, however, will exhibit an N-H stretch and a prominent C=O (amide) stretch.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Structural Implication |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid O-H | Confirms -COOH group, likely H-bonded dimer. |

| ~3100-2900 | N-H stretch | Amide/Lactam N-H | Strong evidence for the pyridone tautomer. |

| ~2950, ~2850 | C-H stretch | Methoxy & Aromatic C-H | Confirms presence of sp³ and sp² C-H bonds. |

| ~1700-1680 | C=O stretch | Carboxylic Acid C=O | Confirms -COOH group. |

| ~1650-1630 | C=O stretch | Amide I band (Lactam) | Strong evidence for the pyridone tautomer. |

| ~1600, ~1470 | C=C/C=N stretch | Aromatic Ring | Confirms the pyridine-like core. |

| ~1250, ~1050 | C-O stretch | Aryl Ether & Carboxylic Acid | Consistent with methoxy and COOH groups. |

The presence of both a carboxylic C=O and a lower-frequency amide C=O, alongside a broad N-H stretch, would provide compelling evidence that the molecule exists predominantly in its pyridone form.

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically its conjugated π-system[4]. The substituted pyridine ring acts as a chromophore. The position of the maximum absorbance (λmax) is sensitive to the substituents and the extent of conjugation[5][6][7]. Electron-donating groups (like -OH and -OCH₃) typically cause a bathochromic (red) shift to longer wavelengths compared to the parent aromatic system[6].

Expected Data & Interpretation: Benzene shows a secondary absorption band around 255 nm. Substituted pyridines and pyridones absorb in a similar region. We can predict two primary π→π* transitions. The presence of the electron-donating methoxy group and the conjugated pyridone system is expected to shift the λmax significantly into the 280-320 nm range. This confirms a highly conjugated heteroaromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for an unambiguous assignment. All predicted shifts are relative to TMS and assume a solvent like DMSO-d₆, which is suitable for polar, acidic compounds.

¹H NMR Spectroscopy

This experiment identifies all unique proton environments. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) are key parameters.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-COOH | ~13.0 | Broad Singlet | 1H | Acidic proton, exchangeable with D₂O. |

| H-N1 | ~11.5 | Broad Singlet | 1H | Amide/lactam proton, confirms pyridone tautomer.[8] |

| H-2 | ~8.3 | d, J ≈ 2.5 Hz | 1H | Deshielded by adjacent N1 and C3-COOH. Meta-coupled to H-4.[9][10] |

| H-4 | ~7.9 | d, J ≈ 2.5 Hz | 1H | Deshielded by adjacent C3-COOH. Meta-coupled to H-2. |

| H-OCH₃ | ~3.9 | Singlet | 3H | Standard chemical shift for an aryl methoxy group. |

¹³C NMR and DEPT Spectroscopy

This combination identifies all unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (C).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Assignment | Predicted δ (ppm) | DEPT-135 | Rationale |

| C-3 | ~120 | Negative (CH) | Quaternary carbon attached to the electron-withdrawing COOH group. |

| C-6 | ~160 | Negative (C) | Carbonyl carbon of the pyridone tautomer, highly deshielded. |

| C-COOH | ~165 | Negative (C) | Carboxylic acid carbonyl carbon. |

| C-2 | ~145 | Positive (CH) | Aromatic CH adjacent to nitrogen.[11] |

| C-4 | ~140 | Positive (CH) | Aromatic CH. |

| C-5 | ~148 | Negative (C) | Quaternary carbon attached to the electron-donating OCH₃ group. |

| C-OCH₃ | ~56 | Positive (CH₃) | Typical shift for a methoxy carbon. |

2D NMR: Connecting the Dots

2D NMR is essential for assembling the fragments identified by 1D NMR into a complete structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3 bonds). We would expect to see a cross-peak connecting the signals of H-2 and H-4, confirming their meta-relationship on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This would definitively link the proton and carbon assignments: H-2 to C-2, H-4 to C-4, and the methoxy protons to the methoxy carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing us to piece the entire scaffold together.

Caption: Key HMBC correlations confirming substituent positions.

Data Integration from HMBC:

-

Placing the Methoxy Group: A strong correlation from the methoxy protons (~3.9 ppm) to a quaternary carbon at ~148 ppm definitively places the -OCH₃ group on C-5.

-

Placing the Carboxyl Group: Correlations from both H-2 and H-4 to the quaternary carbon C-3, and critically from H-4 to the carboxyl carbon (~165 ppm), lock the -COOH group at the C-3 position.

-

Confirming the Pyridone Ring: Correlations from the N-H proton to C-2 and C-6, and from H-2 to the C-6 carbonyl carbon, confirm the 6-pyridone tautomer and the overall ring structure.

Conclusion: The Confirmed Structure

The synergistic interpretation of data from MS, FTIR, UV-Vis, and a full suite of NMR experiments leads to the unambiguous elucidation of the structure. The evidence strongly supports the molecule existing as 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid . High-resolution mass spectrometry confirmed the elemental formula C₇H₇NO₄. FTIR and ¹H NMR identified the key functional groups and provided definitive evidence for the 6-pyridone tautomer over the 6-hydroxy alternative. Finally, 2D NMR, particularly HMBC, provided the unequivocal atom-to-atom connectivity map, confirming the substitution pattern on the pyridine ring. This systematic approach exemplifies a robust and self-validating protocol essential for modern chemical science.

Appendix: Experimental Protocols

General: A sample of this compound is obtained and used as received or purified by recrystallization if necessary.

Protocol 7.1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., Methanol/Water 50:50 with 0.1% formic acid).

-

Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Method: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibration: Use an external calibrant solution (e.g., sodium formate) immediately before or during the run to ensure mass accuracy below 5 ppm.

-

Data Analysis: Identify the [M+H]⁺ ion and calculate its elemental composition using the instrument's software, comparing the measured mass to the theoretical mass.

Protocol 7.2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Method: Acquire a background spectrum of the clean ATR crystal. Apply pressure to the sample with the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (ATR correction, baseline correction). Identify and label the wavenumbers of major absorption bands and assign them to corresponding functional group vibrations.

Protocol 7.3: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution (~0.01 mg/mL) of the compound in a UV-transparent solvent (e.g., ethanol or water).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Method: Fill a quartz cuvette with the solvent to serve as a blank. Fill a second cuvette with the sample solution. Scan the sample from 200 nm to 600 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Protocol 7.4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Method:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum.

-

Acquire standard 2D experiments: gCOSY, gHSQC, and gHMBC. Optimize acquisition and processing parameters (e.g., number of scans, spectral width, relaxation delays) for best results.

-

-

Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate ¹H signals, pick peaks, and analyze coupling patterns. Correlate peaks across all 1D and 2D spectra to build the structural assignment.

References

- 1. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

6-Hydroxy-5-methoxynicotinic acid molecular weight

An In-Depth Technical Guide to 6-Hydroxy-5-methoxynicotinic Acid for Advanced Research and Drug Development

Executive Summary

This compound is a substituted pyridine derivative belonging to the nicotinic acid (Vitamin B3) family. With a molecular weight of 169.13 g/mol and the chemical formula C₇H₇NO₄, this heterocyclic compound represents a valuable scaffold in medicinal chemistry and drug discovery.[1] The nicotinic acid core is a well-established pharmacophore found in numerous biologically active molecules. Understanding the synthesis, characterization, and potential applications of specifically substituted analogues like this compound is crucial for developing novel therapeutics. This guide provides a comprehensive overview of its core properties, outlines robust protocols for the synthesis of its key precursors, details analytical methods for quality control, and explores its potential within the landscape of modern drug development.

Core Molecular Profile

A precise understanding of the fundamental physicochemical properties of a compound is the bedrock of all subsequent research and development.

Nomenclature and Chemical Identifiers

-

Systematic Name: 6-Hydroxy-5-methoxypyridine-3-carboxylic acid

-

Common Name: this compound

-

CAS Number: 1171919-98-4[1]

Physicochemical Properties

The key quantitative descriptors for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 169.13 g/mol | [1] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| SMILES | COc1cc(cnc1O)C(O)=O | [1] |

| InChI Key | InChI=1S/C7H7NO4/c1-12-5-2-4(7(10)11)3-8-6(5)9/h2-3H,1H3,(H,8,9)(H,10,11) | [1] |

| Class | Heterocyclic Compound | [1] |

The Scientific Rationale: Nicotinic Acid Derivatives in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry due to its presence in natural products and its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. The strategic placement of functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) groups, can profoundly influence a molecule's pharmacological profile.

The biological significance of this scaffold is underscored by its close structural analogues:

-

6-Hydroxynicotinic Acid: A known human metabolite, this compound is utilized as a biomarker for diagnosing urinary tract infections caused by Pseudomonas aeruginosa, as this bacterium uniquely produces it from nicotinic acid.[2]

-

6-Hydroxy-5-nitronicotinic Acid: This derivative serves as a critical intermediate in organic synthesis and has been identified as a lead compound with a wide spectrum of biological activities, including antifungal, anti-inflammatory, anti-bacterial, and anti-viral properties.[3][4]

The established utility of these closely related molecules provides a strong rationale for investigating this compound as a key building block for new chemical entities.

Caption: Relationship between the core precursor and key analogues.

Synthesis and Derivatization Strategies

Foundational Synthesis: 6-Hydroxynicotinic Acid

The synthesis of the core precursor, 6-hydroxynicotinic acid, is well-documented and typically proceeds from methyl coumalate. The following protocol is adapted from the trusted repository Organic Syntheses.[5]

Experimental Protocol:

-

Preparation of Methyl Coumalate (Part A):

-

To 139 mL of concentrated sulfuric acid in a 500-mL round-bottomed flask, slowly add 50 g (0.36 mole) of pulverized coumalic acid. Maintain the temperature between 20-30°C using an ice bath.

-

Causality: Sulfuric acid acts as both a solvent and a catalyst for the esterification reaction. Controlling the temperature prevents unwanted side reactions.

-

Slowly add 70 mL of methanol, keeping the temperature between 25-35°C.

-

Heat the mixture on a steam bath for 1 hour, cool to approximately 40°C, and pour into 800 mL of cold water to precipitate the product.

-

Filter the crude methyl coumalate, wash with water, and air dry. This crude product is suitable for the next step.

-

-

Synthesis of 6-Hydroxynicotinic Acid (Part B):

-

In a 500-mL beaker, place 117 mL of 14% ammonium hydroxide and cool externally.

-

With stirring, add 45 g (0.29 mole) of crude methyl coumalate over 10 minutes, keeping the temperature below 20°C. Continue stirring for an additional 45 minutes.

-

Causality: The ammonia initiates a ring-opening of the pyrone (methyl coumalate) followed by a recyclization process to form the desired pyridone ring structure.

-

In a separate 2-L beaker, heat 600 mL of ~17% aqueous sodium hydroxide solution almost to boiling.

-

Add the ammoniacal solution to the hot NaOH solution and boil vigorously for 5 minutes.

-

Cool the mixture in an ice bath to room temperature.

-

With vigorous stirring and cooling, add concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).

-

Causality: The final acidification step serves to neutralize the reaction mixture and precipitate the 6-hydroxynicotinic acid product, which is less soluble in its acidic form.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield 6-hydroxynicotinic acid.

-

Caption: Workflow for the synthesis of 6-hydroxynicotinic acid.

Plausible Synthetic Route to this compound

A logical approach to synthesizing the target compound would involve a selective methoxylation of a suitable precursor. One potential strategy involves the nitration of 6-hydroxynicotinic acid, followed by reduction of the nitro group to an amine, diazotization, and subsequent substitution with a methoxy group. This multi-step process leverages well-established transformations in aromatic chemistry.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a compound is a non-negotiable aspect of chemical research, particularly in drug development. A multi-pronged analytical approach is required.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of small organic molecules.

General Protocol for Method Development:

-

Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

-

Causality: The acidic modifier improves peak shape for acidic analytes like nicotinic acids and ensures the carboxylic acid is in a consistent protonation state.

-

-

Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time.

-

Optimization: Adjust the gradient slope around the elution time of the compound to achieve optimal separation from any impurities.

-

Detection: A UV detector set at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 280 nm) is typically used. Purity is calculated based on the relative peak area.

Structural Elucidation

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 168.1. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide key information. One would expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group protons, and broad signals for the exchangeable hydroxyl (-OH) and carboxylic acid (-COOH) protons.

-

¹³C NMR: Will show seven distinct carbon signals, confirming the number of unique carbon atoms in the structure.

-

Caption: A standard analytical workflow for compound characterization.

Applications in Drug Discovery

This compound is not merely a chemical curiosity; it is a strategically designed building block for creating novel molecular entities.

-

Scaffold for Library Synthesis: Its multiple functional groups (hydroxyl, methoxy, carboxylic acid) serve as chemical handles for combinatorial chemistry, allowing for the rapid generation of a library of derivatives to be screened against various biological targets.

-

Fragment-Based Drug Design (FBDD): As a small, functionalized heterocyclic molecule, it is an ideal candidate for FBDD. It can be screened for low-affinity binding to a target protein, with subsequent chemical elaboration to grow the fragment into a potent lead compound.

-

Lead Optimization: The methoxy and hydroxyl groups can be modified to fine-tune the properties of a lead compound. For example, converting the hydroxyl group to other ethers or the methoxy group to larger alkoxy groups can modulate solubility, metabolic stability, and target engagement. The field of drug discovery is increasingly focused on designing multi-target compounds and modifying natural products to improve their therapeutic properties.[6]

Conclusion and Future Outlook

This compound, with a molecular weight of 169.13 g/mol , is a compound of significant interest for researchers in medicinal chemistry and drug development.[1] While it is a distinct chemical entity, its true value lies in its relationship to biologically active precursors and its potential as a versatile scaffold. The synthetic and analytical protocols outlined in this guide provide a framework for its reliable preparation and characterization. Future research should focus on developing a direct and efficient synthesis for this target molecule and exploring its derivatization to build libraries for screening against therapeutic targets implicated in inflammatory, infectious, and proliferative diseases, areas where its structural analogues have already shown promise.[3][4]

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Human Metabolome Database: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) [hmdb.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [smolecule.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Special Issue “Advances in Drug Discovery and Synthesis” [mdpi.com]

The Enigmatic Potential of 6-Hydroxy-5-methoxynicotinic Acid: A Technical Guide for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid (Vitamin B3) and its derivatives represent a cornerstone in medicinal chemistry, with a well-established history and diverse therapeutic applications. This technical guide delves into the prospective biological activities of a lesser-explored derivative, 6-Hydroxy-5-methoxynicotinic acid. While direct research on this specific molecule is nascent, this paper aims to provide a comprehensive overview of its potential by examining the established bioactivities of structurally analogous compounds, particularly its close relative, 6-Hydroxy-5-nitronicotinic acid. By synthesizing existing data on related nicotinic acid derivatives, we will explore potential therapeutic avenues, propose robust experimental workflows for its characterization, and outline the chemical synthesis of this intriguing compound. This guide serves as a foundational resource to stimulate and direct future research into the pharmacological landscape of this compound.

Introduction: The Prominence of the Nicotinic Acid Scaffold

The pyridine carboxylic acid moiety, the core of nicotinic acid, is a privileged scaffold in drug discovery. Its derivatives have yielded a wide array of therapeutic agents with applications spanning multiple disease areas. Highly effective biologically active compounds have been identified among nicotinic acid derivatives, including antimicrobial, anti-inflammatory, and anticonvulsant agents[1]. The synthetic accessibility and diverse biological activities of these compounds make them attractive subjects for investigation[1].

While extensive research has been conducted on various substituted nicotinic acids, the specific derivative this compound remains largely uncharacterized in the scientific literature. This guide will, therefore, leverage the wealth of information available for analogous compounds to build a predictive framework for its potential biological activities. A significant portion of this analysis will focus on 6-Hydroxy-5-nitronicotinic acid, a compound with documented anti-tumor, anti-inflammatory, antibacterial, and antiviral properties[2]. The electronic and steric differences between a methoxy and a nitro group at the 5-position will be a key consideration in postulating the potential therapeutic profile of this compound.

Synthesis of this compound: A Proposed Pathway

A potential synthetic approach could involve the nitration of 6-hydroxynicotinic acid to yield 6-Hydroxy-5-nitronicotinic acid, followed by reduction of the nitro group to an amino group, and subsequent diazotization and methoxylation.

Proposed High-Level Synthesis Workflow:

Caption: Proposed synthetic pathway for this compound.

Predicted Biological Activities and Therapeutic Potential

Based on the known activities of structurally similar nicotinic acid derivatives, we can hypothesize several promising areas of biological activity for this compound.

Antimicrobial Activity

Nicotinic acid derivatives are known to possess significant antimicrobial properties[1][4]. For instance, hydrazones based on isonicotinic acid hydrazide are utilized as anti-tuberculosis drugs[1]. The related compound, 6-Hydroxy-5-nitronicotinic acid, is also noted for its antibacterial and antifungal activities[2]. The presence of the hydroxyl and methoxy groups on the pyridine ring of this compound may contribute to its interaction with microbial targets.

Hypothesized Mechanism of Antimicrobial Action: The mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The lipophilicity imparted by the methoxy group, in comparison to the electron-withdrawing nitro group, might alter its ability to penetrate bacterial cell walls, potentially leading to a different spectrum of activity.

Anticancer Potential

Several derivatives of nicotinic acid have demonstrated anticancer properties. The structural analogue 6-Hydroxy-5-nitronicotinic acid has been identified as a lead compound with anti-tumor activity[2]. Furthermore, other substituted pyridine derivatives have shown significant cytotoxicity against various cancer cell lines[5][6]. Benzofuran derivatives containing methoxy groups have also exhibited pro-oxidative and proapoptotic properties in cancer cells[7][8].

Potential Anticancer Mechanisms: The anticancer activity of this compound could be mediated through various mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.

-

Enzyme Inhibition: Targeting kinases or other enzymes crucial for cancer cell survival and growth.

The methoxy group could influence the compound's binding affinity to specific biological targets within cancer cells.

Anti-inflammatory Effects

Anti-inflammatory activity is another hallmark of certain nicotinic acid derivatives[1]. The foundational molecule, nicotinic acid itself, is known to exert anti-inflammatory effects. The anti-inflammatory potential of 6-Hydroxy-5-nitronicotinic acid has also been noted[2]. It is plausible that this compound could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by regulating cytokine production.

Proposed Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities of this compound, a systematic experimental approach is essential.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol:

-

Microorganism Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans).

-

Broth Microdilution Method:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism only) and negative (medium only) controls, as well as a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

MBC Determination:

-

Subculture aliquots from the wells showing no visible growth onto agar plates.

-

Incubate the plates and determine the MBC as the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.

-

Caption: Workflow for in vitro antimicrobial susceptibility testing.

In Vitro Anticancer Activity Assessment

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on various human cancer cell lines.

Experimental Protocol:

-

Cell Line Panel: Utilize a diverse panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), HepG2 (liver), and SW480 (colon), along with a non-cancerous cell line (e.g., HEK293) to assess selectivity.

-

MTT Assay for Cytotoxicity:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry):

-

Treat cancer cells with the compound at its IC50 concentration.

-

For apoptosis analysis, stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

-

For cell cycle analysis, fix the cells, stain with PI, and analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Data Summary Table for Anticancer Activity:

| Cell Line | Compound Concentration (µM) | % Cell Viability (48h) | IC50 (µM) |

| MCF-7 | 10 | ||

| 50 | |||

| 100 | |||

| A549 | 10 | ||

| 50 | |||

| 100 | |||

| HepG2 | 10 | ||

| 50 | |||

| 100 |

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the frontier of medicinal chemistry. While direct experimental data remains to be established, a comprehensive analysis of its structural analogues strongly suggests a high potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The substitution of a methoxy group for a nitro group at the 5-position is anticipated to modulate its physicochemical properties, potentially leading to an improved safety and efficacy profile.

The experimental workflows detailed in this guide provide a clear and robust roadmap for the systematic evaluation of this compound. Future research should focus on its efficient synthesis, thorough in vitro and in vivo characterization, and elucidation of its precise mechanisms of action. The insights gained from such studies will be invaluable in determining its potential as a novel therapeutic agent and will undoubtedly contribute to the ever-expanding repertoire of nicotinic acid-based pharmaceuticals.

References

- 1. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]

- 6. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Hydroxy-5-methoxynicotinic Acid Derivatives: Synthesis, Derivatization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-hydroxy-5-methoxynicotinic acid and its derivatives, compounds of increasing interest in medicinal chemistry. We will delve into plausible synthetic routes, explore diverse derivatization strategies, and discuss the potential biological activities and therapeutic applications of this promising scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space offered by these molecules.

Introduction: The Therapeutic Promise of the Nicotinic Acid Scaffold

Nicotinic acid, also known as vitamin B3 or niacin, is a fundamental molecule in biological systems, primarily involved in cellular metabolism as a precursor to the coenzymes NAD and NADP.[1] Its derivatives have long been a fertile ground for drug discovery, yielding compounds with a wide array of pharmacological activities. The pyridine ring, a key feature of nicotinic acid, is a prevalent motif in many approved drugs, valued for its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[2][3]

The strategic functionalization of the nicotinic acid core allows for the fine-tuning of its physicochemical and biological properties. The introduction of hydroxyl and methoxy groups, as in the case of this compound, creates a unique electronic and steric environment, opening up new avenues for therapeutic intervention. These substituents can act as hydrogen bond donors and acceptors, influence the molecule's overall polarity, and provide handles for further chemical modification. This guide will explore the synthesis of this core structure and the subsequent generation of diverse derivatives with potential applications in areas such as oncology, infectious diseases, and inflammatory conditions.[4][5][6]

Synthesis of the Core Scaffold: this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available coumalic acid. The proposed pathway involves a two-stage process: the synthesis of the precursor 6-hydroxynicotinic acid, followed by the introduction of the methoxy group at the 5-position.

Stage 1: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid

The synthesis of 6-hydroxynicotinic acid from coumalic acid is a well-established procedure.[7][8][9] The process begins with the formation of methyl coumalate, which is then converted to the desired 6-hydroxynicotinic acid.

Part A: Preparation of Methyl Coumalate [8]

-

In a 250 mL round-bottom flask, cautiously add 35 g (0.25 mol) of finely powdered coumalic acid to 100 mL of concentrated sulfuric acid with constant swirling. Maintain the temperature below 30°C using an ice-water bath.

-

Slowly add 50 mL of methanol to the mixture, ensuring the temperature does not exceed 35°C.

-

Heat the reaction mixture on a boiling water bath for 1.5 hours.

-

After cooling, pour the mixture slowly into 500 mL of an ice-water slurry with stirring.

-

Neutralize the solution by adding a slurry of approximately 150 g of sodium carbonate in water until the mixture is just neutral.

-

Filter the precipitated methyl coumalate and wash it four times with 100 mL portions of cold water.

-

Air-dry the product. The expected yield is approximately 18 g (47%).

Part B: Preparation of 6-Hydroxynicotinic Acid [8]

-

In a 250 mL beaker placed in an ice-water bath, prepare a mixture of 20 mL of ammonia solution (d = 0.88 g/mL) and 30 mL of water.

-

With magnetic stirring, add 18 g (0.115 mol) of methyl coumalate portion-wise over 5 minutes, keeping the temperature below 20°C.

-

Stir the resulting solution for an additional 45 minutes at 20°C.

-

Add the reaction mixture to a boiling solution of 40 g of sodium hydroxide in 250 mL of water.

-

Boil for 5 minutes, then cool to 10°C in an ice-water bath.

-

Acidify the solution with concentrated hydrochloric acid, ensuring the temperature remains below 30°C, to precipitate the product.

-

Allow the mixture to stand in the ice bath for 1 hour.

-

Collect the bright yellow crystalline solid by filtration, wash with water, and air-dry. The expected yield of 6-hydroxynicotinic acid is approximately 8.5 g (58%).

Stage 2: Introduction of the Methoxy Group via Electrophilic Aromatic Substitution and O-Methylation

With 6-hydroxynicotinic acid in hand, the next critical step is the introduction of the methoxy group at the 5-position. This can be achieved through a two-step process involving nitration followed by reduction and diazotization, and finally O-methylation. A more direct approach, though potentially less selective, would be direct electrophilic substitution. Given the activating nature of the hydroxyl group and the deactivating nature of the carboxylic acid and the pyridine nitrogen, electrophilic substitution is directed to the ortho and para positions relative to the hydroxyl group.[10][11] The 5-position is ortho to the hydroxyl group, making it a plausible site for substitution.

A more controlled synthesis would involve nitration of 6-hydroxynicotinic acid to yield 6-hydroxy-5-nitronicotinic acid. The nitro group can then be reduced to an amino group, which can be subsequently diazotized and replaced with a methoxy group. However, a more direct and potentially greener approach is the direct O-methylation of a dihydroxy precursor.

A plausible synthetic route is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

A general and green method for the O-methylation of phenolic compounds utilizes dimethyl carbonate (DMC) as a methylating agent.[12][13][14] This method avoids the use of toxic reagents like dimethyl sulfate or methyl halides.

-

To a solution of the phenolic compound (1 mmol) in dimethyl carbonate (5 mL), add a catalytic amount of a base such as potassium carbonate or cesium carbonate (0.2 eq).

-

Heat the mixture in a sealed vessel at a temperature ranging from 90 to 160°C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired O-methylated product.

Derivatization Strategies for Lead Optimization

The this compound scaffold offers multiple points for derivatization, allowing for the systematic exploration of the chemical space and the optimization of biological activity. The primary sites for modification are the carboxylic acid group, the hydroxyl group, and the pyridine ring itself.

Figure 2: Key derivatization points on the this compound core.

Modification of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for introducing a wide range of substituents through esterification and amidation reactions.

Esterification can be achieved through various methods, with the Fischer esterification being a classic approach.[15][16] For more sensitive substrates, milder conditions using coupling agents are preferred.[17][18]

Experimental Protocol: Fischer Esterification [15]

-

Dissolve the carboxylic acid (1 eq) in an excess of the desired alcohol, which also serves as the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux for several hours. The reaction can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus.

-

After cooling, neutralize the excess acid with a base like sodium bicarbonate solution.

-

Extract the ester with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by distillation or column chromatography.

Amide bond formation is a cornerstone of medicinal chemistry. While direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures.[19] More commonly, the carboxylic acid is activated using a coupling reagent.[20][21][22][23]

Experimental Protocol: Amide Coupling using HBTU [20]

-

Dissolve the carboxylic acid (1 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq).

-

Add the coupling reagent, for example, HBTU (1.1 eq), and stir for a few minutes to activate the carboxylic acid.

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion.

-

Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃ solution), and brine.

-